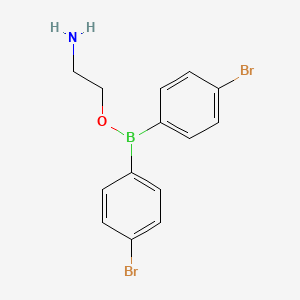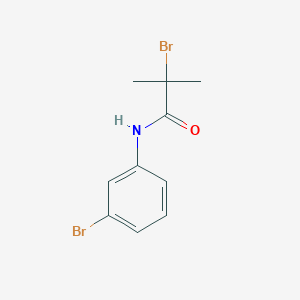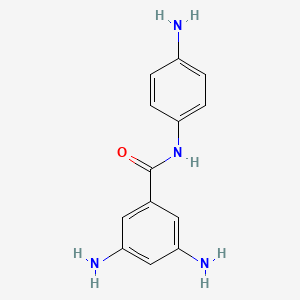
3,5-diamino-N-(4-aminophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diamino-N-(4-aminophenyl)benzamide is a novel triamine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of three amino groups attached to a benzamide core, making it a versatile building block for the synthesis of advanced materials and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide typically involves the condensation of 3,5-dinitrobenzoyl chloride with 4-aminophenylamine, followed by reduction of the nitro groups to amino groups. The reaction is carried out in the presence of a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-diamino-N-(4-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-diamino-N-(4-aminophenyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound is investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-diamino-N-(4-methylphenyl)benzamide
- 3,5-diamino-N-(4-chlorophenyl)benzamide
- 3,5-diamino-N-(4-nitrophenyl)benzamide
Uniqueness
3,5-diamino-N-(4-aminophenyl)benzamide stands out due to its unique combination of three amino groups and a benzamide core, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in the synthesis of advanced materials and polymers, as well as in scientific research .
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3,5-diamino-N-(4-aminophenyl)benzamide |
InChI |
InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18) |
Clave InChI |
HWYQOMOHBPPWSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
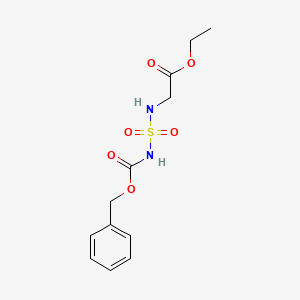
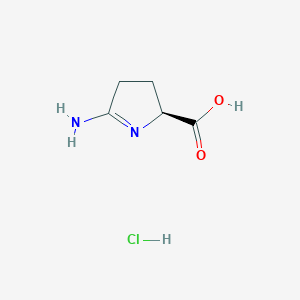

![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
